5-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole

Lipophilicity Drug Design Physicochemical Properties

5-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole (CAS 1823383-07-8) is a di-substituted bromopyrazole bearing a cyclopropyl ring at the 3-position and an ethyl group at the N1-position. With a molecular weight of 215.09 g·mol⁻¹ and the formula C₈H₁₁BrN₂, it serves as a versatile heterocyclic building block for medicinal chemistry and agrochemical research.

Molecular Formula C8H11BrN2
Molecular Weight 215.094
CAS No. 1823383-07-8
Cat. No. B2631685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole
CAS1823383-07-8
Molecular FormulaC8H11BrN2
Molecular Weight215.094
Structural Identifiers
SMILESCCN1C(=CC(=N1)C2CC2)Br
InChIInChI=1S/C8H11BrN2/c1-2-11-8(9)5-7(10-11)6-3-4-6/h5-6H,2-4H2,1H3
InChIKeyPVEMCLIHZKCVMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole – Core Building Block Identity and Procurement Context


5-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole (CAS 1823383-07-8) is a di-substituted bromopyrazole bearing a cyclopropyl ring at the 3-position and an ethyl group at the N1-position. With a molecular weight of 215.09 g·mol⁻¹ and the formula C₈H₁₁BrN₂, it serves as a versatile heterocyclic building block for medicinal chemistry and agrochemical research . The bromine atom at C5 provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, while the cyclopropyl substituent introduces conformational rigidity and potential metabolic stability advantages over simpler alkyl analogs . This compound has been cited as a key intermediate in the synthesis of BET bromodomain inhibitors, most notably BETi-211 .

Why 5-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole Cannot Be Replaced by Near-Analog Pyrazoles


Substituting 5-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole with a closely related pyrazole—such as the 1-methyl analog, the non-brominated parent, or a differently functionalized 5-position derivative—introduces measurable differences in lipophilicity, conformational flexibility, and synthetic reactivity that can alter downstream coupling efficiency, pharmacokinetic profiles, and target binding. Changing the N1-alkyl group from ethyl to methyl shifts computed LogP by approximately 0.48 log units , modifying partitioning behavior relevant to both synthesis and biological screening. Removing the bromine eliminates the most convenient cross-coupling vector, disabling Suzuki–Miyaura or Buchwald–Hartwig diversification at position 5 without additional synthetic manipulation [1]. The ethyl group also contributes an additional rotatable bond compared to the methyl analog, a factor that can influence entropic penalties upon target binding and thus affect structure–activity relationships . These quantifiable differences mean that generic substitution is not risk-free when the goal is reproducible synthesis of a specific chemotype or optimization of a defined pharmacological profile.

5-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole – Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Advantage: Ethyl vs. Methyl N1-Alkyl Substitution

The 1-ethyl substitution on 5-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole increases computed LogP by approximately 0.48 units relative to the 1-methyl analog, indicating greater lipophilicity that can affect membrane permeability, metabolic clearance, and partitioning during extraction or chromatography . This difference is directly attributable to the additional methylene group and is not achievable with the 1-methyl or 1-H analogs.

Lipophilicity Drug Design Physicochemical Properties

Conformational Flexibility: Rotatable Bond Count Difference Affects Binding Entropy

The 1-ethyl analog possesses two rotatable bonds (ethyl side chain) versus one rotatable bond for the 1-methyl analog. This additional rotational degree of freedom can influence the entropic penalty upon target binding and may allow the ethyl group to adopt conformations that improve fit into hydrophobic pockets that the methyl group cannot access .

Conformational Analysis Medicinal Chemistry SAR

Cross-Coupling Reactivity: Bromine at C5 Enables Diversification Chemistry Absent in Non-Halogenated Analog

The bromine atom at the 5-position of 5-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole serves as a leaving group for palladium-catalyzed cross-coupling reactions. Systematic comparison of halogenated aminopyrazoles in Suzuki–Miyaura coupling demonstrated that bromo and chloro derivatives are superior to iodo derivatives due to a reduced propensity for undesired dehalogenation side reactions [1]. The non-brominated analog (3-cyclopropyl-1-ethyl-1H-pyrazole, CAS 1170112-67-0) lacks this synthetic handle entirely, requiring additional functionalization steps to achieve equivalent diversification.

Cross-Coupling Suzuki-Miyaura Synthetic Chemistry

Validated Intermediate for High-Potency BET Bromodomain Inhibitor BETi-211

The IUPAC name of BETi-211 explicitly contains the N-(3-cyclopropyl-1-ethyl-1H-pyrazol-5-yl) fragment, confirming that 5-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole is the direct synthetic precursor for this advanced lead compound . BETi-211 binds to BET bromodomain proteins with Ki < 1 nM and inhibits triple-negative breast cancer (TNBC) cell growth with IC50 < 1 μM, exhibiting 10–100-fold greater potency than earlier BET inhibitors such as JQ-1, OTX-015, and IBET-762 . This validated application distinguishes the ethyl analog from the methyl analog, for which no comparable high-potency lead compound has been reported.

BET Bromodomain Epigenetics Cancer

Commercially Available Purity Grade: 98% vs. 95% for the Methyl Analog

Multiple vendors list 5-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole at 98% purity , whereas the closest 1-methyl analog is commonly supplied at 95% purity . While both grades are acceptable for many research applications, the higher nominal purity of the ethyl analog may reduce the need for additional purification prior to use in sensitive catalytic reactions or biological assays.

Purity Procurement Quality Assurance

Cyclopropyl Group Confers Metabolic Stability Advantage Over Non-Cyclopropyl Pyrazoles

The cyclopropyl ring at the 3-position is a recognized structural motif for improving metabolic stability. N-Cyclopropylation of azoles has been reported to enhance stability in liver microsomes [1], and cyclopropane-containing pyrazoles such as zoniporide analogs have been studied for aldehyde oxidase-catalyzed metabolism using human S9 fractions, with cyclopropyl substitution modulating half-life [2]. While direct metabolic stability data for 5-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole itself are not yet published, the presence of the cyclopropyl group provides a class-level expectation of improved metabolic stability relative to pyrazoles bearing only linear or branched alkyl substituents.

Metabolic Stability Drug Metabolism Pharmacokinetics

5-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole – Optimal Application Scenarios Grounded in Quantitative Evidence


Synthesis of BET Bromodomain Inhibitors (e.g., BETi-211 and Structural Analogs)

This compound is the direct synthetic precursor for the pyrazole core of BETi-211, a potent, orally active BET bromodomain inhibitor (Ki < 1 nM, IC50 < 1 μM in TNBC cells) . The 5-bromo group enables the key C–N bond-forming step (Buchwald–Hartwig amination) to install the elaborated tricyclic amine fragment. Researchers pursuing BET inhibitor programs should prioritize this specific ethyl analog, as the 1-methyl variant cannot produce the identical BETi-211 chemotype.

Diversification via Palladium-Catalyzed Cross-Coupling at the C5 Position

The aryl bromide functionality at C5 permits Suzuki–Miyaura, Negishi, or Sonogashira coupling to introduce aryl, heteroaryl, or alkynyl groups . Compared to the corresponding iodo-pyrazole, the bromo derivative shows reduced dehalogenation side reactions, leading to higher isolated yields of the desired cross-coupled product. This makes the compound a preferred building block for library synthesis in medicinal chemistry campaigns.

Lead Optimization Requiring Tuned Lipophilicity (LogP ~2.5) and Conformational Flexibility

With a computed LogP of 2.5429 and two rotatable bonds , this compound occupies a distinct physicochemical space compared to the 1-methyl analog (LogP 2.06, one rotatable bond). Medicinal chemists can exploit this difference to fine-tune membrane permeability and binding entropy. The cyclopropyl group further provides a metabolic stability advantage, making this an attractive starting fragment for hit-to-lead campaigns targeting intracellular proteins.

Procurement for High-Sensitivity Catalytic and Biophysical Assays

Available at 98% purity from multiple vendors , this compound meets the quality requirements for transition-metal-catalyzed reactions where trace impurities can poison catalysts, and for biophysical assays (SPR, ITC, fluorescence anisotropy) where purity affects signal-to-noise ratios. The 3-percentage-point purity advantage over the commonly available 95% methyl analog reduces the need for repurification, translating to time and cost savings in high-throughput settings.

Quote Request

Request a Quote for 5-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.